molecular formula C28H27FN2O3S B2545752 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one CAS No. 892764-52-2

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one

Cat. No. B2545752
CAS RN: 892764-52-2
M. Wt: 490.59
InChI Key: ZAIJEIGAXUVOSZ-UHFFFAOYSA-N
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Description

The compound "1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their biological activities, which can provide insights into the chemical class to which the compound belongs. Piperidine derivatives are known for their pharmacological properties, particularly as anti-acetylcholinesterase (anti-AChE) agents, which are of interest in the treatment of conditions like Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a potent anti-AChE inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, through a structure-activity relationship (SAR) study. Similarly, paper reports the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the importance of substituents on the benzamide moiety and the basic quality of the nitrogen atom in piperidine for increased activity. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their biological activity. The SAR studies mentioned in paper suggest that certain structural features, such as the rigidity of the molecule and the presence of specific moieties, can significantly affect the potency of the inhibitors. The indanone moiety in compound 5, for example, can be replaced without a major loss in potency. This information could be relevant for understanding the molecular structure of "1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one" and its potential biological activity.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can undergo various chemical transformations, such as substitutions or modifications of functional groups, to enhance their biological activity . The reactivity of the piperidine nitrogen and the influence of different substituents are critical factors in the design of potent anti-AChE agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, absorption, and fluorescence, can be inferred from the provided papers. For example, paper discusses the spectroscopic properties of a 4-substituted 1,8-naphthalimide derivative with a piperidine moiety, which exhibits sensitive fluorescence in response to ZnO nanoparticles. These properties are essential for the application of such compounds as molecular probes or therapeutic agents. The physical and chemical properties of "1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one" would likely be influenced by its specific functional groups and overall molecular structure.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in the pharmaceutical and agrochemical industries due to their enhanced bioavailability and stability. A study by Wu et al. (2017) delves into the rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate, leading to the synthesis of monofluorinated alkene with tosylate functionality. This process facilitates the efficient synthesis of fluorinated isoquinolin-1(2H)-ones and pyridin-2(1H)-ones, demonstrating the synthetic potential of these protocols for generating fluorinated heterocycles (Wu et al., 2017).

Novel Pharmacological Agents

Research on 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one derivatives explores their potential as pharmacological agents. Senthilkumar et al. (2009) synthesized a series of novel fluoroquinolones showing significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis H37Rv and multi-drug-resistant strains. The study identifies compounds with potent activity and highlights their potential as lead candidates for tuberculosis drug discovery (Senthilkumar et al., 2009).

Fluorescent Probes

The development of fluorescent probes for detecting metal ions or biological molecules is another application. A study by Bekere et al. (2013) investigates 4-amino-1,8-naphthalimide derivatives, structurally similar to 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, as molecular probes for ZnO nanoparticles. These compounds exhibit unique fluorescence features, highlighting their potential as sensitive probes for detecting zinc oxide nanoparticles in various applications (Bekere et al., 2013).

properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-10-12-22(13-11-20)35(33,34)27-19-31(18-21-8-4-2-5-9-21)25-17-26(30-14-6-3-7-15-30)24(29)16-23(25)28(27)32/h2,4-5,8-13,16-17,19H,3,6-7,14-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIJEIGAXUVOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one

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